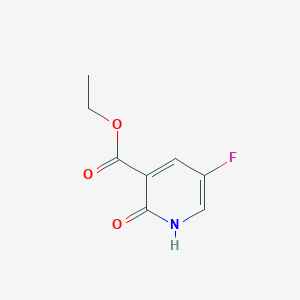![molecular formula C20H19ClN2O B12498391 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498391.png)
1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(4-Chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine is an organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry and materials science. The compound is characterized by the presence of a chlorobenzyl group, a phenyl ring, and a pyridinylmethyl group, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl alcohol, is reacted with a suitable base (e.g., sodium hydride) and a halogenating agent (e.g., thionyl chloride) to form 4-chlorobenzyl chloride.
Coupling with Phenol: The 4-chlorobenzyl chloride is then reacted with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., potassium carbonate) under Suzuki-Miyaura coupling conditions to form 3-[(4-chlorobenzyl)oxy]phenylboronic acid.
Formation of the Final Product: The 3-[(4-chlorobenzyl)oxy]phenylboronic acid is then coupled with pyridin-3-ylmethylamine under appropriate conditions (e.g., using a coupling agent like N,N’-dicyclohexylcarbodiimide) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: 1-{3-[(4-Chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-{3-[(4-Chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or cellular pathways.
作用机制
The mechanism of action of 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
- 1-{3-[(4-Chlorobenzyl)oxy]phenyl}-N-(4-piperidinylmethyl)methanamine
- 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-pyridinylmethyl)methanamine
Comparison: Compared to similar compounds, 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine is unique due to its specific substitution pattern and the presence of both a chlorobenzyl and pyridinylmethyl group. This unique structure can confer distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H19ClN2O |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C20H19ClN2O/c21-19-8-6-16(7-9-19)15-24-20-5-1-3-17(11-20)12-23-14-18-4-2-10-22-13-18/h1-11,13,23H,12,14-15H2 |
InChI 键 |
HDWAWUJEQQVUNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)CNCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12498310.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498321.png)

![2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}-1H-3,1-benzimidazol-3-ium](/img/structure/B12498330.png)
![N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B12498346.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498363.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B12498373.png)
![1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane](/img/structure/B12498374.png)
![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12498395.png)
![2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B12498399.png)

![2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B12498410.png)
![rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B12498412.png)
